N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound featuring an indole core substituted with a sulfonylacetamide group and a 2-oxo-2-(piperidin-1-yl)ethyl chain. This structure shares key pharmacophoric elements with bioactive molecules targeting neurological and oncological pathways, such as neurokinin-1 (NK-1) receptors or tubulin .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-32-19-11-9-18(10-12-19)25-23(28)17-33(30,31)22-15-27(21-8-4-3-7-20(21)22)16-24(29)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUADSLHVUIYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing findings from various research studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H22N4O4S
- Molecular Weight : 398.47 g/mol
The structure includes a methoxyphenyl group, a piperidine moiety, and an indole ring, which are known to contribute to various biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the sulfonamide group in related compounds has been linked to enhanced cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
A study reported that certain derivatives had IC50 values less than that of the standard drug doxorubicin, suggesting potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that the introduction of electron-donating groups like methoxy at specific positions on the phenyl ring enhances activity .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies showed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds bearing the piperidine nucleus have demonstrated significant efficacy against Salmonella typhi and Bacillus subtilis. The SAR indicated that modifications in the piperidine and sulfonamide functionalities could enhance antibacterial properties .
3. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were significantly lower than those of standard inhibitors, indicating high potency .
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study, a series of synthesized indole-based sulfonamides were tested against various cancer cell lines. The compound exhibited an IC50 of 0.5 µM against A431 cells, outperforming many existing anticancer agents. Molecular docking studies suggested strong binding interactions with Bcl-2 proteins, which are pivotal in apoptosis regulation .
Case Study 2: Antimicrobial Screening
A recent investigation assessed the antimicrobial efficacy of several derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against E. coli, indicating substantial antibacterial activity. These findings support further development for therapeutic applications in infectious diseases .
Research Findings Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Table 1: Structural Comparison of Key Analogs
Functional Implications
Sulfur Linkage :
- The target compound’s sulfonyl group increases polarity and hydrogen-bonding capacity compared to the sulfanyl (thioether) analog in . This may enhance solubility and target engagement .
- In , sulfonamide-linked compounds (e.g., compound 36) show structural similarity, but the 4-chlorobenzoyl and 5-methoxy groups on the indole may confer distinct metabolic stability or receptor selectivity .
Aromatic Substituents: The 4-methoxyphenyl group in the target compound balances electron-donating effects and lipophilicity.
Piperidine Modifications :
- The 2-oxo-2-(piperidin-1-yl)ethyl chain in the target compound is critical for basicity and receptor interactions. introduces a 4-methylpiperidine variant, which may enhance metabolic stability by resisting oxidative degradation .
- LY303870 () utilizes a piperidinyl-piperidine moiety for high NK-1 receptor affinity (Ki = 0.15 nM), suggesting the target’s piperidine group could similarly modulate receptor selectivity .
Biological Activity :
- Tubulin Inhibition : ’s D-24851, an indole-acetamide with a pyridin-4-yl group, inhibits tubulin polymerization. The target’s 4-methoxyphenyl substituent may shift activity toward other targets, such as kinases or GPCRs .
- NK-1 Antagonism : LY303870’s potency (IC50 = 1.5 nM in UC-11 MG cells) highlights the role of indole-piperidine motifs in neurokinin pathways. The target’s sulfonylacetamide group may introduce new binding interactions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties of Select Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
